molecular formula C21H19Cl2N5O3S B2785777 N-(5-chloro-2-methoxyphenyl)-2-({7-chloro-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide CAS No. 1111003-37-2

N-(5-chloro-2-methoxyphenyl)-2-({7-chloro-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide

Cat. No.: B2785777
CAS No.: 1111003-37-2
M. Wt: 492.38
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Description

N-(5-Chloro-2-methoxyphenyl)-2-({7-chloro-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide is a structurally complex molecule featuring a triazoloquinazolinone core, a sulfanyl acetamide linker, and substituted aromatic moieties. Its design combines chloro and methoxy groups, which are known to modulate electronic and steric properties, alongside a propyl chain that may enhance lipophilicity.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[(7-chloro-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19Cl2N5O3S/c1-3-8-27-19(30)14-9-12(22)4-6-16(14)28-20(27)25-26-21(28)32-11-18(29)24-15-10-13(23)5-7-17(15)31-2/h4-7,9-10H,3,8,11H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGXWZXZBKXEXOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CC(=C2)Cl)N3C1=NN=C3SCC(=O)NC4=C(C=CC(=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19Cl2N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparison

The compound’s triazoloquinazolinone core distinguishes it from other acetamide derivatives. Key structural analogs include:

Compound Name Core Structure Substituents/Modifications Reference
N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide (oxadiazole derivative) 1,3,4-Oxadiazole Chloro, methoxy phenyl; lacks fused triazoloquinazolinone
N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 1,2,4-Triazole Pyridinyl substitution; ethyl chain on triazole
N-R-2-(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides 1,2,4-Triazole Pyrazole substitution; phenyl group on triazole
Target Compound Triazolo[4,3-a]quinazolinone Propyl chain on fused ring; chloro and methoxy groups on aromatic rings N/A

Key Observations :

  • The propyl substituent may increase lipophilicity relative to ethyl or methyl groups in analogs, affecting membrane permeability .
  • Chloro and methoxy groups are conserved across analogs, suggesting their critical role in electronic modulation or hydrogen bonding .

Comparison with Analog Syntheses :

  • Oxadiazole derivatives (e.g., ) use hydrazide intermediates for oxadiazole ring formation, whereas triazoloquinazolinones require fused-ring cyclization .
Physicochemical Properties
  • Solubility: The triazoloquinazolinone core and chloro groups may reduce aqueous solubility compared to simpler triazoles, though the methoxy group could mitigate this via hydrogen bonding .
  • Stability: Fused aromatic systems (e.g., triazoloquinazolinone) generally exhibit higher thermal stability than non-fused analogs (e.g., 1,3,4-oxadiazoles) .

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the synthesis of this compound to maximize yield and purity?

  • The synthesis involves multi-step reactions requiring precise control of temperature, solvent polarity (e.g., DMF or dioxane), and pH. For example, halogenation steps may use chloroacetyl chloride, while triazole ring formation requires coupling agents like triethylamine (TEA) .
  • Key optimization steps :

  • Use inert atmospheres to prevent oxidation of sulfur-containing intermediates.
  • Recrystallization from pet-ether or ethanol-DMF mixtures improves purity .
  • Monitor reaction progress via TLC to minimize side products .

Q. Which analytical techniques are most reliable for confirming the compound’s structural integrity?

  • Nuclear Magnetic Resonance (NMR) : Assigns proton environments, particularly distinguishing between the methoxyphenyl and triazoloquinazoline moieties.
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., via ESI-MS) and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% is typical for pharmacological studies) .

Q. How can researchers identify the compound’s primary biological targets?

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics to enzymes like thymidylate synthase, a target in cancer research .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinities (e.g., Kd values) for target proteins .

Advanced Research Questions

Q. What strategies resolve contradictions in the compound’s reactivity under varying pH or solvent conditions?

  • Contradictions in sulfanyl group reactivity (e.g., oxidation susceptibility) can be addressed by:

  • Testing stability in buffered solutions (pH 4–9) via UV-Vis spectroscopy.
  • Comparing reaction outcomes in polar aprotic (DMF) vs. protic (ethanol) solvents .
    • Example data :
SolventReaction Yield (%)Side Product Formation
DMF78<5%
Ethanol6512%

Q. How does the chloro-methoxy substitution pattern influence thermal stability?

  • Thermogravimetric Analysis (TGA) : Reveals decomposition temperatures (e.g., 220–250°C for the methoxyphenyl group).
  • Differential Scanning Calorimetry (DSC) identifies phase transitions linked to propyl or triazole groups .

Q. What methodologies are recommended for structure-activity relationship (SAR) studies?

  • Synthetic analogs : Replace the 5-chloro or 2-methoxy groups with fluorine, methyl, or nitro substituents to assess activity shifts .
  • Biological assays : Compare IC50 values against cancer cell lines (e.g., MCF-7 or HeLa) to map substituent effects .

Q. How can conflicting data on solubility and bioactivity be reconciled?

  • Solubility : Use co-solvents (e.g., DMSO:PBS mixtures) to improve aqueous solubility without altering bioactivity .
  • Bioactivity discrepancies : Validate assays with positive controls (e.g., 5-fluorouracil for anticancer studies) and replicate under standardized conditions .

Q. What derivatization approaches enhance selectivity for target enzymes?

  • Functional group modifications : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) to the propyl chain to improve binding pocket compatibility .
  • Click chemistry : Attach fluorophores via alkyne-azide cycloaddition for cellular tracking .

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